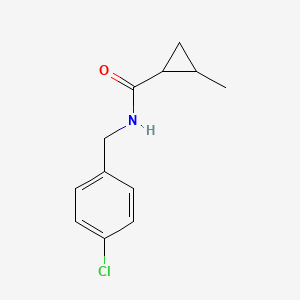

N-(4-氯苄基)-2-甲基环丙烷甲酰胺

描述

Synthesis Analysis

The synthesis of cyclopropyl amino acids, such as N-(4-chlorobenzyl)-2-methylcyclopropanecarboxamide, often involves the use of Wittig olefination. This process has been tested with methyl(1S, 2R)-1-benzamido-2-formylcyclopropanecarboxylate, demonstrating its utility in generating cyclopropyl amino acids in high yields and enantiomerically pure forms (Cativiela, Díaz-de-Villegas, & Jime´nez, 1996).

Molecular Structure Analysis

The molecular structure of cyclopropane derivatives, including those similar to N-(4-chlorobenzyl)-2-methylcyclopropanecarboxamide, often features extensive intramolecular hydrogen bonds. These structures can form dimeric pairs of molecules as a result of intermolecular N-H...O hydrogen bonds, showcasing a characteristic R2(2)(14) motif (Siddiqui, Ahmad, Tariq, Siddiqui, & Parvez, 2008).

Chemical Reactions and Properties

The chemical reactions involving cyclopropane derivatives, like N-(4-chlorobenzyl)-2-methylcyclopropanecarboxamide, include transformations under conditions that promote the formation of NMDA receptor antagonists. These reactions utilize the cyclopropane structure to design conformationally restricted analogs with significant biological activity (Shuto, Ono, Hase, Ueno, Noguchi, Yoshii, & Matsuda, 1996).

Physical Properties Analysis

The physical properties of N-(4-chlorobenzyl)-2-methylcyclopropanecarboxamide derivatives can be deduced from studies on similar cyclopropane compounds. These studies often include NMR and HRMS spectroscopy to characterize the compound, along with X-ray crystallography to investigate the absolute molecular configuration, revealing the importance of intermolecular hydrogen bonds in defining the structure (Guo, Zhang, & Xia, 2015).

Chemical Properties Analysis

The chemical properties of compounds like N-(4-chlorobenzyl)-2-methylcyclopropanecarboxamide can be analyzed through their reactivity and interaction with other chemicals. For example, the study of N-chlorobenzamides/acrylamides with alkylidenecyclopropanes under Co(III) catalysis highlights the potential of cyclopropane derivatives in [4+2]-annulation reactions, serving as a foundation for further chemical synthesis and modification (Ramesh & Jeganmohan, 2021).

科学研究应用

甲酰胺杀虫剂的化学和生物活性

甲酰胺,包括氯苯甲酰胺和阿米巴兹等物质,代表了一类独特的杀螨剂-杀虫剂,因其广泛的生物活性和未知的作用模式而著称。这些化合物对各种害虫(如蜘蛛螨、蜱和某些昆虫)表现出有效性,尤其是在其幼体和抗性阶段。由于其独特的毒理学特征,包括兴奋剂-驱避剂作用和潜在的化学绝育特性,它们的用途延伸到农业和可能的治疗领域。尽管它们有效,但甲酰胺对非目标物种的风险很小,但有显着的例外,如捕食性螨类。甲酰胺的化学性质丰富,涵盖了构效关系、合成途径和环境稳定性等方面,这些方面是其实际应用和环境行为的基础 (Hollingworth, 1976).

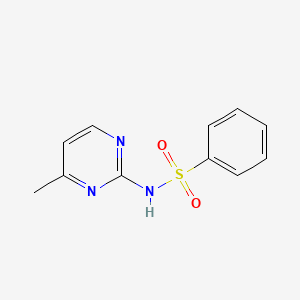

NMDA受体拮抗剂:米那普兰衍生物

米那普兰,一种临床上使用的抗抑郁药,及其衍生物已被研究其作为NMDA受体拮抗剂的潜力。这种探索基于这些化合物的结构新颖性,这使它们区别于受体的现有竞争性和非竞争性拮抗剂。米那普兰的衍生物已证明对NMDA受体具有显着的体外亲和力,并且在小鼠中对NMDA诱导的致命性具有保护作用。这些发现表明,这些化合物可以作为设计强效NMDA受体拮抗剂的新原型,为开发针对NMDA受体功能障碍相关疾病的新型治疗剂做出贡献 (Shuto 等,1995).

N-CDPCB对FTO蛋白的抑制

化合物N-(5-氯-2,4-二羟苯基)-1-苯基环丁烷甲酰胺(N-CDPCB)已被确认为脂肪量和肥胖相关蛋白(FTO)的抑制剂。FTO与N-CDPCB复合物的晶体结构分析揭示了一个新的结合位点,阐明了抑制剂被FTO识别的分子基础。这一发现不仅增进了对FTO与抑制剂相互作用的理解,而且也为开发选择性和强效FTO抑制剂开辟了新途径,这可能对肥胖或肥胖相关疾病的治疗产生影响 (He 等,2015).

属性

IUPAC Name |

N-[(4-chlorophenyl)methyl]-2-methylcyclopropane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNO/c1-8-6-11(8)12(15)14-7-9-2-4-10(13)5-3-9/h2-5,8,11H,6-7H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEYWKICFLRGLEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC1C(=O)NCC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-({[(3-chlorophenyl)amino]carbonyl}amino)-N-ethylbenzamide](/img/structure/B4620000.png)

![2-({2-[1-(3-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}thio)-4(1H)-pyrimidinone](/img/structure/B4620006.png)

![methyl 3-bromo-5-[3-(difluoromethoxy)phenyl]pyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B4620010.png)

![methyl 4-({[4-(4-methoxyphenyl)-1-piperazinyl]acetyl}amino)benzoate dihydrochloride](/img/structure/B4620018.png)

![N-[4-(benzyloxy)phenyl]-4-[methyl(phenylsulfonyl)amino]butanamide](/img/structure/B4620029.png)

![1-[(2,6-dichlorophenoxy)methyl]-N-(3-methylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B4620032.png)

![2-[(1-benzyl-2,3-dimethyl-1H-indol-5-yl)carbonyl]-N-(2,4-difluorophenyl)hydrazinecarboxamide](/img/structure/B4620048.png)

![8-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}-6-methyl-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one](/img/structure/B4620063.png)

![ethyl 5-(aminocarbonyl)-4-methyl-2-{[(2-methyl-1-piperidinyl)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B4620067.png)

![3-[(4-bromo-3-methylphenyl)amino]-1-(2-furyl)-2-propen-1-one](/img/structure/B4620073.png)

![N-[4-ethyl-5-methyl-3-(4-morpholinylcarbonyl)-2-thienyl]-2-(4-methylphenyl)acetamide](/img/structure/B4620080.png)

![[1-(2-pyrazinylcarbonyl)-3-piperidinyl][4-(trifluoromethyl)phenyl]methanone](/img/structure/B4620090.png)

![N-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-1-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B4620096.png)